(R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
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Overview
Description
®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a complex organic compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a diphenylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, introduction of the tert-butyl group, and the incorporation of the diphenylphosphino and chloro-substituted phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a pharmacophore is being explored. Its unique structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole can be compared with other oxazole derivatives that feature different substituents.
- Compounds with similar structures but different functional groups, such as ®-4-(tert-Butyl)-2-(2-bromo-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole.
Uniqueness
The uniqueness of ®-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole lies in its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Properties
IUPAC Name |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-3-chlorophenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClNOP/c1-25(2,3)22-17-28-24(27-22)23-20(26)15-10-16-21(23)29(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22H,17H2,1-3H3/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPDVKPFPKWAR-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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